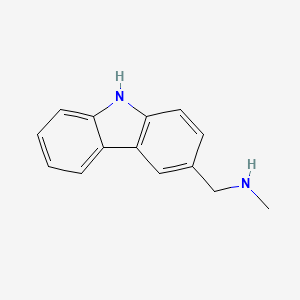

1-(9H-carbazol-3-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

1-(9H-carbazol-3-yl)-N-methylmethanamine |

InChI |

InChI=1S/C14H14N2/c1-15-9-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,15-16H,9H2,1H3 |

InChI Key |

WGUMWLSPRZEGEO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC2=C(C=C1)NC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 9h Carbazol 3 Yl N Methylmethanamine and Its Analogues

Established Synthetic Pathways for the Carbazole (B46965) Core

The construction of the tricyclic carbazole system can be achieved through various classical and modern catalytic methods.

Several named reactions have historically been employed for the synthesis of the carbazole nucleus. These methods, while sometimes requiring harsh conditions, are foundational to carbazole chemistry.

Borsche–Drechsel Cyclization: This method involves the acid-catalyzed cyclization of phenylhydrazones derived from cyclohexanone (B45756) derivatives.

Bucherer Carbazole Synthesis: This reaction utilizes a naphthol and an arylhydrazine in the presence of sodium bisulfite to form the carbazole ring system.

Graebe–Ullmann Synthesis: In this process, an N-phenyl-1-aminobenzene is diazotized and then cyclized, often with the aid of a copper catalyst, to produce the carbazole.

Fischer Indole (B1671886) Synthesis: Adaptations of the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can also be employed to construct the carbazole skeleton from appropriate phenylhydrazine (B124118) and cyclic ketone precursors.

A summary of these classical routes is presented below:

| Reaction Name | Key Reactants | General Conditions |

| Borsche–Drechsel Cyclization | Phenylhydrazone of a cyclohexanone derivative | Acid catalysis |

| Bucherer Carbazole Synthesis | Naphthol, Arylhydrazine, Sodium bisulfite | Heating |

| Graebe–Ullmann Synthesis | N-phenyl-1-aminobenzene | Diazotization, Copper catalysis |

| Fischer Indole Synthesis | Phenylhydrazine, Cyclic ketone | Acid catalysis |

Contemporary organic synthesis has seen the development of more efficient and versatile catalytic methods for carbazole formation. These approaches often provide milder reaction conditions and greater tolerance for various functional groups. chim.it

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-N bond formation. Intramolecular C-H amination of 2-aminobiphenyls is a common strategy. organic-chemistry.org Additionally, a sequence of intermolecular amination followed by an intramolecular direct arylation can be used to construct the carbazole ring. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed double C-N coupling reactions of 2,2'-dihalobiphenyls with amines provide an efficient route to carbazole derivatives. organic-chemistry.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts can be used to synthesize carbazoles from substituted biaryl azides under relatively mild conditions. organic-chemistry.org

Iridium-Catalyzed Cyclization: Iridium catalysts, in the presence of a copper cocatalyst and air as the oxidant, can facilitate the dehydrogenative cyclization of 2-aminobiphenyls to form N-H carbazoles. organic-chemistry.org

Synthesis of 1-(9H-carbazol-3-yl)-N-methylmethanamine (PK083) and Related N-Methylmethanamine Derivatives

The synthesis of the target compound, this compound, and its analogues requires the introduction of the N-methylmethanamine group at the 3-position of the pre-formed carbazole core and potential modification at the carbazole nitrogen.

The introduction of the aminomethyl moiety is a critical step. One common approach involves the formylation of the carbazole at the 3-position, followed by reductive amination with methylamine. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can be reacted with an amine to form an imine, which can then be reduced to the corresponding amine. mdpi.com

The regioselective functionalization of the C3 position is essential. Electrophilic substitution reactions on the carbazole ring typically occur at the 3 and 6 positions. Friedel-Crafts acylation is a common method to introduce a functional handle at these positions. For example, the reaction of 9-ethylcarbazole (B1664220) with acetyl chloride in the presence of aluminum chloride yields 3-acetyl-9-ethylcarbazole. researchgate.net This acetyl group can then be further modified to introduce the desired side chain.

To synthesize N-substituted analogues, the carbazole nitrogen must be alkylated. This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. tandfonline.comtandfonline.comresearchgate.netresearchgate.netsemanticscholar.org Microwave irradiation has been shown to significantly accelerate this reaction. tandfonline.comtandfonline.comresearchgate.netresearchgate.netsemanticscholar.org For example, reacting carbazole with an alkyl halide in the presence of potassium carbonate under microwave irradiation provides the N-alkylated product in high yield and with a short reaction time. tandfonline.comtandfonline.comresearchgate.net

A summary of N-alkylation conditions is provided below:

| Alkylating Agent | Base | Conditions | Reference |

| Alkyl Halides | Potassium Carbonate | Microwave Irradiation | tandfonline.comtandfonline.comresearchgate.netsemanticscholar.org |

| Alkyl Halides | Tetrabutylammonium Bromide (catalyst), Potassium Carbonate | Microwave Irradiation | tandfonline.com |

Derivatization Strategies for Enhanced Functionality

Derivatization of the this compound core is a key strategy to enhance its functionality. These modifications are designed to introduce new chemical properties, improve existing ones, or enable new interactions with biological targets or materials.

A significant strategy for modifying the carbazole framework involves the introduction of heteroaromatic substituents. This approach has been successfully employed in the synthesis of analogues such as PK9320 and PK9323. The synthetic route to these compounds typically begins with the bromination of an N-alkylated carbazole precursor. Specifically, the C7 position of the carbazole ring is targeted for bromination, which then serves as a versatile synthetic handle for subsequent cross-coupling reactions.

The introduction of heteroaromatic moieties like furan-2-yl and thiazol-4-yl is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this reaction, the 7-bromo-carbazole derivative is coupled with an appropriate heteroaryl boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology allows for the efficient formation of a carbon-carbon bond between the carbazole core and the heteroaromatic ring, yielding the desired derivatized products.

Table 1: Examples of Heteroaromatic Analogues of this compound

| Compound Name | Heteroaromatic Substituent |

|---|---|

| PK9320 | furan-2-yl |

Halogenation, particularly fluorination, of the carbazole scaffold and its side chains is a powerful tool for fine-tuning molecular interactions. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. A notable application of this strategy is the modulation of non-covalent interactions, such as fluorine–sulfur contacts.

Research has demonstrated that the stepwise introduction of fluorine atoms to the N-ethyl group of a carbazole analogue can have a profound impact on its binding affinity to protein targets. For instance, mono-, di-, and trifluorination of the ethyl group have been explored. Interestingly, trifluorination has been shown to significantly improve binding affinity in certain systems. This enhancement is attributed to favorable interactions between the fluorine atoms and the sulfur-containing amino acid residues (like cysteine) within a protein's binding pocket, as well as with backbone carbonyl groups. These fluorine–sulfur and other non-covalent interactions can contribute to a more stable protein-ligand complex.

The N-methylmethanamine side chain of the parent compound offers numerous opportunities for chemical modification to explore its role in molecular recognition and function. Diversification of this amine moiety can be achieved through several synthetic routes.

One common approach is through the reaction of the corresponding carbazole-3-carbaldehyde with a variety of primary and secondary amines, followed by reduction of the resulting imine or enamine to yield the desired N-substituted aminomethyl carbazole. This reductive amination protocol allows for the introduction of a wide range of alkyl, aryl, and heterocyclic groups to the amine nitrogen. organic-chemistry.org

Another strategy involves the formation of Schiff bases. The condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various primary amines leads to the formation of imines (Schiff bases), which are themselves a class of compounds with interesting properties. mdpi.commdpi.com These imines can also serve as intermediates for further transformations.

Furthermore, N-dealkylation of the tertiary amine, while a challenging transformation, could provide a secondary amine intermediate that can be subsequently functionalized with a variety of substituents through standard N-alkylation or N-acylation reactions. nih.govresearchgate.net

To expand the π-conjugated system of the carbazole core, which is often desirable for applications in materials science, various palladium-catalyzed cross-coupling reactions can be employed. Starting from a halogenated carbazole derivative, such as 1-(7-bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine, different unsaturated moieties can be introduced. evitachem.com

Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with the bromo-carbazole, leading to the formation of carbazoles with extended, linear π-systems. This is a powerful method for synthesizing conjugated polymers and molecular wires. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction can be utilized to couple the bromo-carbazole with alkenes, introducing vinyl groups that extend the conjugation. This reaction is a versatile tool for creating complex molecular architectures. organic-chemistry.orgnih.govnih.gov

Suzuki-Miyaura Coupling: As mentioned previously, this reaction is not only used for introducing heteroaromatic groups but can also be employed to couple various aryl and vinyl boronic acids, leading to the formation of biaryl systems and other extended conjugated structures. rsc.orgmdpi.com

These coupling reactions provide a powerful toolbox for the synthesis of a wide range of carbazole derivatives with tailored electronic and photophysical properties.

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and predicting the outcomes of new derivatization strategies.

The elucidation of key reaction intermediates provides valuable insight into the reaction pathways. In the context of the derivatization of this compound and its analogues, several intermediates are of significance:

Electrophilic Aromatic Substitution: The bromination of the carbazole ring proceeds through a classic electrophilic aromatic substitution mechanism. The key intermediate is a resonance-stabilized carbocation, often referred to as a sigma complex or arenium ion, formed by the attack of the electrophile (e.g., Br+) on the electron-rich carbazole ring. The stability of this intermediate influences the regioselectivity of the substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura, Sonogashira, and Heck reactions are well-studied and involve a catalytic cycle with several key palladium intermediates. The generally accepted mechanism for these reactions involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromo-carbazole to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center.

Migratory Insertion (for Heck): The alkene inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the final product.

The specific nature of the ligands on the palladium catalyst can significantly influence the stability and reactivity of these intermediates, thereby affecting the efficiency and selectivity of the coupling reaction. For instance, in some amination reactions catalyzed by palladacycles, a stable aryl carbazolyl Pd(II) intermediate has been identified as the catalyst resting state. nih.gov

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound and its analogues involves a series of chemical transformations where the principles of kinetic and thermodynamic control are crucial in determining the final product distribution and yield. These principles govern the regioselectivity of electrophilic substitution on the carbazole nucleus and the subsequent functional group manipulations. Understanding the interplay between reaction rates (kinetics) and product stability (thermodynamics) allows for the strategic design of synthetic routes to favor the desired isomer.

In a chemical reaction that can yield two or more different products, the product that is formed fastest is known as the kinetic product. This pathway has a lower activation energy. Conversely, the most stable product, which may form more slowly due to a higher activation energy, is the thermodynamic product. masterorganicchemistry.comlibretexts.org Reaction conditions such as temperature, reaction time, and the choice of catalysts or solvents can be manipulated to favor one pathway over the other. libretexts.org Generally, lower temperatures and shorter reaction times favor the formation of the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be established, leading to the predominance of the more stable thermodynamic product. libretexts.orglibretexts.org

The synthesis of this compound typically proceeds through two key stages: the introduction of a functional group at the 3-position of the carbazole ring, and the subsequent elaboration of this group to the N-methylmethanamine moiety.

Regioselectivity in the Electrophilic Substitution of Carbazole

The carbazole ring system is susceptible to electrophilic attack, and the position of substitution is directed by the electron-donating nature of the nitrogen atom. The positions C-3, C-6, C-1, and C-8 are the most nucleophilic. The substitution pattern is highly dependent on the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.

A common method for introducing a one-carbon unit at the C-3 position is through Friedel-Crafts type reactions, such as acylation or formylation, followed by reduction. For instance, the Friedel-Crafts acylation of 9H-carbazole can yield different isomers. While specific kinetic and thermodynamic data for the direct aminomethylation of carbazole is scarce, the principles can be illustrated by analogy with related electrophilic substitution reactions.

Under milder conditions (lower temperatures), the reaction is likely to be under kinetic control, favoring substitution at the most accessible and electronically activated position. For carbazole, this is often the 3-position. At higher temperatures, the reaction can become reversible, allowing for isomerization to the thermodynamically most stable product. The relative stability of the substituted carbazole isomers will depend on steric and electronic factors.

The following table illustrates the conceptual difference between kinetic and thermodynamic control in the electrophilic substitution of a generic carbazole derivative.

| Control Type | Reaction Conditions | Favored Product Characteristics | Expected Outcome for Carbazole Substitution |

| Kinetic Control | Low temperature, short reaction time | Product formed via the lowest activation energy pathway | Predominantly C-3 substituted product |

| Thermodynamic Control | High temperature, long reaction time | The most stable isomeric product | Potential for a mixture of isomers or rearrangement to a more stable isomer (e.g., C-1 or C-3 depending on substituents) |

This table presents a generalized illustration of kinetic versus thermodynamic control and the expected outcomes for carbazole substitution based on established chemical principles.

Research on the Friedel-Crafts acylation of fluorene, a structurally similar compound, has shown that while reactivity increases with temperature, the selectivity may not be significantly affected within a certain temperature range. However, at much higher temperatures, changes in product distribution can occur. researchgate.net A similar trend can be anticipated for carbazole, where a temperature threshold may exist for the transition from kinetic to thermodynamic control.

Formation of the N-methylmethanamine Side Chain

Once the C-3 position is functionalized, for example with a formyl group via a Vilsmeier-Haack reaction, the synthesis of the N-methylmethanamine side chain is typically achieved through reductive amination. researchgate.net This two-step, one-pot process involves the formation of an imine with methylamine, followed by its reduction.

The kinetic and thermodynamic considerations in this step are generally less complex in terms of regioselectivity, as the reaction occurs at a predefined position. However, the efficiency of the reaction can be influenced by these factors. The formation of the imine is a reversible equilibrium reaction. The position of this equilibrium (a thermodynamic factor) can be influenced by factors such as the removal of water. The subsequent reduction is typically an irreversible (kinetically controlled) step. The choice of reducing agent and reaction conditions will affect the rate and yield of the final product.

N-Alkylation of the Carbazole Nitrogen

In the synthesis of N-substituted analogues of this compound, the alkylation of the carbazole nitrogen is a key step. The N-alkylation of carbazole is generally a kinetically controlled process. researchgate.net The reaction with an alkyl halide in the presence of a base proceeds via an SN2 mechanism. The rate of this reaction is dependent on the concentration of both the carbazolide anion and the alkyl halide, as well as the temperature. Microwave-assisted N-alkylation of carbazole has been shown to proceed rapidly, indicating a significant kinetic enhancement under these conditions. researchgate.net

While thermodynamic considerations are less prominent in dictating the outcome of N-alkylation, the stability of the final N-alkylated carbazole product is a thermodynamic property. Computational studies using Density Functional Theory (DFT) can be employed to predict the relative stabilities of different isomers and conformations of carbazole derivatives, providing insight into the thermodynamic landscape of these molecules. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Carbazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule, which is crucial for the structural elucidation of complex organic compounds like "1-(9H-carbazol-3-yl)-N-methylmethanamine".

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons of the carbazole (B46965) ring system and the N-methylmethanamine side chain. The aromatic region of the spectrum would be characterized by a series of multiplets arising from the protons on the fused benzene (B151609) rings of the carbazole core. The chemical shifts and coupling patterns of these aromatic protons are influenced by their electronic environment and their proximity to the nitrogen atom and the side chain.

The protons of the N-methylmethanamine side chain are anticipated to appear in the aliphatic region of the spectrum. Specifically, a singlet or a closely coupled multiplet would correspond to the methylene (B1212753) (-CH2-) protons, while another distinct singlet would be indicative of the methyl (-CH3) protons attached to the nitrogen atom. The integration of these signals would confirm the number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carbazole Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methylene Protons (-CH2-) | 3.5 - 4.0 | Singlet/Multiplet |

| Methyl Protons (-CH3) | 2.3 - 2.8 | Singlet |

Note: The predicted chemical shifts are based on the analysis of similar carbazole structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. For "this compound," the spectrum would display a series of signals in the aromatic region, corresponding to the twelve carbon atoms of the carbazole ring. The chemical shifts of these carbons are indicative of their position within the heterocyclic system.

In the aliphatic region, two distinct signals are expected. One signal would correspond to the methylene carbon (-CH2-) of the side chain, and another signal at a higher field would represent the methyl carbon (-CH3) of the N-methyl group. The specific chemical shifts of these aliphatic carbons help to confirm the structure of the side chain and its attachment to the carbazolyl moiety.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbazole Aromatic Carbons | 105 - 145 |

| Methylene Carbon (-CH2-) | 45 - 55 |

Note: These are predicted values based on analogous compounds and serve as a guide for spectral interpretation.

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. For "this compound," COSY would be instrumental in assigning the protons within the carbazole ring system by showing which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the carbazole ring and the side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence. The exact mass can be calculated from the molecular formula (C14H14N2) and compared with the experimentally determined value to confirm the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|

Note: The calculated exact mass is for the protonated molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds. In the context of "this compound," ESI-MS would likely show a prominent protonated molecular ion peak ([M+H]⁺), which would confirm the molecular weight. The stability of the compound can be inferred from the fragmentation pattern observed in the ESI-MS/MS spectrum. A stable molecular ion with minimal fragmentation under typical ESI conditions would suggest a relatively robust molecular structure. Conversely, the presence of significant fragment ions would provide valuable information about the weaker bonds within the molecule and help to further confirm its structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the carbazole ring system, the secondary amine, and the methyl/methylene groups.

Computational and experimental studies on carbazole and its N-substituted derivatives provide a solid foundation for predicting these spectral features. rsc.orgresearchgate.net The key vibrational modes anticipated for this compound are detailed below:

N-H Stretching Vibrations: The molecule contains two N-H bonds: one in the carbazole ring and one in the secondary amine side chain. The N-H stretching vibration of the carbazole moiety typically appears as a sharp band in the region of 3400-3500 cm⁻¹. Studies on related Schiff base complexes with carbazole units have identified N-H stretching vibrations around 3400 cm⁻¹. mdpi.com The secondary amine (R₂N-H) stretch is also expected in this region, generally between 3300 and 3500 cm⁻¹, though it is often broader than the carbazole N-H peak.

C-H Stretching Vibrations: Aromatic C-H stretching vibrations from the carbazole ring system are expected to appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene (-CH₂-) and methyl (-CH₃) groups will result in absorption bands in the 2850-3000 cm⁻¹ range.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings of the carbazole core typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending Vibrations: The bending vibration for the secondary amine is anticipated around 1550-1650 cm⁻¹. The N-H wagging of the carbazole ring is a lower energy vibration, often found in the far-IR region.

C-N Stretching Vibrations: The stretching vibrations for the aromatic C-N bond of the carbazole and the aliphatic C-N bond of the aminomethyl side chain are expected in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

A summary of the expected IR absorption bands is presented in the table below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Carbazole N-H | Stretching | 3400 - 3500 |

| Secondary Amine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (-CH₂, -CH₃) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Secondary Amine N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1200 - 1350 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the surveyed literature, extensive crystallographic studies have been conducted on a wide array of carbazole derivatives. nih.goviucr.orgnih.gov This body of work establishes common structural motifs for the carbazole core and its behavior in the solid state. The carbazole ring system is consistently found to be nearly planar, although minor deviations can occur. nih.gov

The crystal packing and unit cell parameters are highly dependent on the nature and position of the substituents on the carbazole ring. The table below presents crystallographic data for several representative carbazole derivatives, illustrating the structural diversity within this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole | C₃₂H₃₂N₂ | Monoclinic | C2/c | 5.6184(4) | 11.0946(7) | 19.4673(13) | 95.982(1) | nih.gov |

| 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole | C₂₅H₁₆N₂O₂S | Monoclinic | P2₁/n | 15.395(3) | 9.873(2) | 25.594(5) | 106.50(3) | iucr.org |

| 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone | C₂₄H₂₁NO₂ | Orthorhombic | Pbca | 13.066(3) | 13.416(3) | 21.987(4) | - | |

| 3,6-bis(4-propoxy-benzoyl)-9H-carbazole | C₃₂H₂₉NO₄ | Triclinic | P-1 | 9.2070(18) | 10.334(2) | 14.187(3) | 81.33(3) |

The solid-state architecture of carbazole derivatives is governed by a combination of molecular conformation and intermolecular interactions. The carbazole ring system itself is generally rigid and planar, with the sum of bond angles around the nitrogen atom indicating sp² hybridization. nih.gov

The packing of these molecules in the crystal lattice is directed by various non-covalent forces. In the case of this compound, strong intermolecular hydrogen bonds are expected to be significant. The N-H groups of both the carbazole ring and the secondary amine side chain can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors.

In addition to hydrogen bonding, other interactions play crucial roles in the crystal packing of carbazole derivatives:

π–π Stacking: The planar, electron-rich carbazole rings facilitate offset π–π stacking interactions, which are a common feature in the crystal structures of these compounds. nih.gov

C-H···π Interactions: The hydrogen atoms of both aromatic and aliphatic groups can interact with the π-electron clouds of adjacent carbazole rings. These C-H···π interactions have been shown to stabilize the crystal packing in derivatives like 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. nih.govnih.gov

N-H···π Interactions: In structures where suitable acceptors are absent, the carbazole N-H group can form N-H···π hydrogen bonds with the aromatic system of a neighboring molecule. researchgate.net

The combination of strong, directional hydrogen bonds involving the two N-H groups and the dispersive forces from π–π and C-H···π interactions would be expected to dictate a well-ordered, three-dimensional supramolecular network for this compound in the crystalline state.

Computational Chemistry and Molecular Modeling of Carbazole Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the fundamental equations of quantum mechanics for a given molecular structure. These methods provide detailed information about the electronic distribution and energy levels within the molecule, which are crucial for understanding its chemical properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of carbazole-based systems due to its favorable balance of accuracy and computational cost. icm.edu.plicm.edu.pl This approach is used to determine the ground-state electronic energy and electron density of a molecule, from which numerous properties can be derived.

For a molecule like 1-(9H-carbazol-3-yl)-N-methylmethanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can optimize the molecular geometry to its lowest energy state. jnsam.comkbhgroup.in This process yields precise predictions of bond lengths, bond angles, and dihedral angles. kbhgroup.in

Furthermore, DFT is used to predict the reactivity of the molecule by calculating its molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential sites for chemical reactions. researchgate.net Other electronic parameters derived from DFT, such as dipole moment and binding energies, provide insights into the molecule's polarity and stability. jnsam.comjnsam.com For instance, DFT studies on various carbazole (B46965) derivatives have successfully predicted their structural and optoelectronic characteristics, confirming the stability of these compounds. jnsam.comjnsam.comresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical stability and its optical and electronic properties. jnsam.comresearchgate.net

DFT calculations are widely used to determine the energies of the HOMO and LUMO. acs.orgacs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In carbazole-based systems designed for optoelectronic applications, this energy gap is particularly important as it influences charge transfer processes and the absorption and emission of light. nankai.edu.cnresearchgate.net For many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the distribution of the LUMO depends on the nature of any acceptor groups attached to the core. acs.org

The following table presents representative calculated HOMO-LUMO energy values for several carbazole-based compounds, illustrating the typical energy ranges observed in this class of molecules.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Carbazole-Benzothiadiazole Derivative (1) | -5.21 | -1.79 | 3.42 | nankai.edu.cn |

| Carbazole-Benzothiadiazole Derivative (2) | -5.20 | -2.70 | 2.50 | nankai.edu.cn |

| Carbazole-Anthracene Derivative (3) | -5.28 | -2.49 | 2.79 | nankai.edu.cn |

| Carbazole-Anthracene Derivative (4) | -5.28 | -2.77 | 2.51 | nankai.edu.cn |

| Polymer P139 repeating unit | -5.22 | -3.22 | 2.00 | acs.orgacs.org |

| Polymer P141 repeating unit | -5.38 | -2.95 | 2.43 | acs.orgacs.org |

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. Time-dependent DFT (TD-DFT) is a common extension of DFT used to investigate excited states and predict electronic absorption spectra (UV-Visible). kbhgroup.inresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. kbhgroup.in

For carbazole systems, theoretical UV-Vis spectra have been simulated to understand the electronic transitions between molecular orbitals. researchgate.net Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. kbhgroup.inresearchgate.net By comparing calculated and experimental spectra, researchers can confidently assign specific vibrational modes to the observed spectral features.

DFT is also used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. researchgate.net For complex molecules, especially those containing heavy atoms, achieving high accuracy may require advanced theoretical models, such as relativistic calculations, to account for the influence of these atoms on the electronic environment of the nuclei. researchgate.net In some cases, specialized techniques like Franck-Condon simulations are used to accurately model the vibronic structure of absorption and fluorescence spectra, providing a more detailed comparison with experimental results. nih.govaip.org

Molecular Dynamics Simulations

While quantum chemical calculations focus on the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. This provides a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The N-methylmethanamine side chain can rotate around its single bonds, leading to various possible three-dimensional arrangements (conformers). An MD simulation tracks the trajectory of each atom over a period, allowing for the identification of the most stable conformers and the energy barriers for transitioning between them.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. These simulations provide insights into how factors like solvent polarity affect the solute's conformation, stability, and dynamic behavior. rsc.orgresearchgate.net

Studies on carbazole and its derivatives have shown that solvent properties can dramatically alter their spectroscopic and self-assembly characteristics. rsc.orgresearchgate.netmdpi.com For example, simulations have been used to interpret how nonpolar solvents like n-hexane can enhance the absorbance and fluorescence of carbazole by altering the vibrational patterns of the molecule in its ground and excited states. nih.govaip.org By simulating the system in different solvents, researchers can predict how the molecule will behave in various chemical environments, which is essential for applications ranging from materials science to medicinal chemistry.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode of a ligand to a protein of known three-dimensional structure.

The tumor suppressor protein p53 is mutated in approximately 50% of human cancers. The Y220C mutation, which accounts for about 75,000 new cancer cases annually, creates a surface cavity that destabilizes the protein. nih.gov Small molecules that can bind to this cavity and stabilize the mutant p53 protein are of significant interest as potential anticancer drugs.

Computational studies, particularly molecular docking, have been instrumental in understanding how carbazole derivatives, such as the lead compound PhiKan083, a close analog of this compound, bind to the Y220C mutant of p53. nih.govresearchgate.net These studies predict that the carbazole scaffold fits snugly into the mutation-induced crevice on the protein surface. nih.govacs.org The binding is predicted to be distant from the DNA-binding region, suggesting that the stabilizing effect does not directly interfere with the protein's primary function but rather restores its proper conformation. researchgate.net

Molecular docking simulations can estimate the binding affinity of a ligand to its target protein. These predictions are often expressed as a docking score or an estimated free energy of binding. For the carbazole derivative PhiKan083, which is structurally very similar to this compound, the dissociation constant (Kd) for binding to the p53-Y220C mutant has been experimentally determined to be approximately 150 μM. nih.gov Computational predictions of binding affinity for a series of carbazole derivatives have shown a good correlation with experimentally determined values, validating the use of these in silico methods for prioritizing compounds for synthesis and testing. nih.gov

Further optimization of the initial carbazole scaffold has led to derivatives with significantly improved binding affinities. For example, the derivative PK9328 binds with a dissociation constant of approximately 1.7 to 2 μM. researchgate.netacs.org These enhancements in binding affinity are often guided by computational analysis of the protein-ligand complex, which can identify opportunities for additional favorable interactions.

| Compound | Target Protein | Dissociation Constant (Kd) |

|---|---|---|

| PhiKan083 | p53-Y220C | ~150 μM |

| PK9318 | p53-Y220C | ~2.6 μM |

| PK9328 | p53-Y220C | ~1.7-2 μM |

| PK9255 | p53-Y220N | ~40 μM |

A detailed analysis of the docked poses of carbazole derivatives within the p53-Y220C binding site reveals several key intermolecular interactions that contribute to the binding affinity and stabilizing effect. These interactions include:

Hydrophobic Interactions : The carbazole ring system, being largely hydrophobic, forms extensive van der Waals interactions with the hydrophobic residues lining the binding cavity of the p53-Y220C mutant. acs.org These interactions are a major driving force for the binding of the ligand.

Hydrogen Bonding : While the carbazole core itself is not a strong hydrogen bond donor or acceptor, the N-methylmethanamine side chain can participate in hydrogen bonding. For instance, a crucial hydrogen bond is often observed between the amine group and the backbone carbonyl of a nearby amino acid residue. acs.org

| Interaction Type | Interacting Groups on Ligand | Interacting Residues on p53-Y220C |

|---|---|---|

| Hydrophobic Interactions | Carbazole ring system | Leu145, Trp146, Val147, Pro151, Pro152, Pro222, Pro223 |

| Hydrogen Bonding | Amine group | Asp228 |

| Fluorine–Sulfur Contacts | Fluorine substituents | Cys220 |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies provide a framework for the rational design of more potent and selective compounds.

The discovery of the carbazole scaffold as a stabilizer of p53-Y220C was initiated through a large-scale in silico screening of millions of compounds. nih.govresearchgate.net This virtual screening approach allowed for the rapid identification of a promising hit compound, PhiKan083, from a vast chemical space.

Following the initial discovery, lead optimization strategies have been heavily reliant on computational methods. By analyzing the binding mode of the initial hits, researchers can identify "hot spots" in the binding pocket where modifications to the ligand can lead to improved interactions. researchgate.net For example, the identification of an unoccupied sub-pocket led to the design of derivatives with substitutions on the carbazole ring that could occupy this space, resulting in enhanced binding affinity. researchgate.netbcrcp.ac.in Molecular dynamics simulations have also been employed to study the stability of the protein-ligand complex over time and to understand the dynamic nature of the interactions. nih.govresearcher.life

The insights gained from SAR and computational studies have enabled the rational design of novel carbazole derivatives with fine-tuned properties. By systematically modifying the substituents on the carbazole core and the side chain, it is possible to modulate the binding affinity, selectivity, and pharmacokinetic properties of the compounds.

For example, the introduction of different heterocyclic rings at specific positions on the carbazole scaffold has been shown to significantly increase the binding affinity for the p53 mutant. bcrcp.ac.in These modifications are designed to optimize interactions with specific residues in the binding pocket, as predicted by molecular modeling. The ultimate goal of this iterative process of design, synthesis, and testing, guided by computational chemistry, is to develop a carbazole-based compound with the ideal properties for clinical development as a p53-Y220C reactivating drug. nih.gov

Molecular Interactions and Mechanistic Investigations of Carbazole Derivatives

Biochemical and Biophysical Characterization of Protein Binding

A key area of investigation for carbazole (B46965) derivatives is their ability to bind to and stabilize proteins, particularly those that are conformationally unstable due to mutation. Detailed biophysical studies have largely focused on the N-ethyl analog of 1-(9H-carbazol-3-yl)-N-methylmethanamine, known as 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine (PK083), which serves as a model for this class of compounds.

The tumor suppressor protein p53 is frequently mutated in human cancers. nih.gov One such "hotspot" mutation, Y220C, does not occur in the DNA-binding region but creates a surface cavity that destabilizes the protein's structure by approximately 4 kcal/mol. nih.gov This conformational instability leads to the protein's rapid denaturation and aggregation at physiological temperatures, resulting in a loss of its tumor-suppressing function. nih.govresearchgate.netnih.gov

Carbazole-based compounds have been identified as effective stabilizers for the p53-Y220C mutant. researchgate.net The N-ethyl derivative, PK083, was found to bind directly to this mutation-induced crevice. nih.govresearchgate.net This binding event is characterized by a dissociation constant (Kd) of approximately 150 µM. nih.govresearchgate.netnih.gov The interaction physically occupies the cavity, stabilizing the protein's native conformation and thereby rescuing its function. nih.govresearchgate.net Structural studies have elucidated the precise binding mode, showing the carbazole moiety buried within the cleft, anchored by interactions between its ethyl group and hydrophobic side chains like Leu-145 and Val-147, and a hydrogen bond formed by the N-methylmethanamine group. nih.gov This targeted stabilization provides a therapeutic strategy for cancers harboring the Y220C mutation. drugbank.com Further studies have shown that stabilizers designed for the Y220C mutant can also bind to and stabilize other mutants at the same position, such as Y220S and Y220N, albeit with varying affinities. acs.org

By binding to and stabilizing the folded state of mutant proteins, carbazole derivatives such as PK083 act as molecular chaperones. researchgate.netmdpi.comnih.gov A molecular chaperone assists in the proper folding and stabilization of other proteins. In the case of the p53-Y220C mutant, the binding of the carbazole derivative to the surface cavity counteracts the destabilizing effect of the mutation. nih.gov This prevents the protein from unfolding and aggregating, thus preserving its structural integrity and allowing it to maintain its transcriptional activity. nih.gov This chaperone-like activity restores the p53 signaling pathway in cancer cells with the Y220C mutation. researchgate.netmdpi.com

The chaperone activity of these carbazole derivatives has been quantified through biophysical assays that measure protein stability. The binding of PK083 to the p53-Y220C mutant leads to a notable increase in the protein's melting temperature (Tm), which is a direct indicator of enhanced thermal stability. nih.govresearchgate.net Furthermore, the stabilization significantly slows the rate of the protein's denaturation and subsequent aggregation. nih.govresearchgate.net In the absence of a stabilizing ligand, the half-life of the p53-Y220C mutant protein at 37°C is less than four minutes; however, at saturating concentrations of PK083, this half-life increases to over 15 minutes. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Dissociation Constant (Kd) | ~150 µM | Indicates micromolar binding affinity to the mutation-induced cavity. nih.govresearchgate.netnih.gov |

| Effect on Melting Temperature (Tm) | Increases Tm | Demonstrates enhanced thermal stability of the mutant protein upon binding. nih.govresearchgate.net |

| Effect on Half-life (at 37°C) | Increased from 3.8 min to 15.7 min | Shows a significant slowing of the protein denaturation rate. nih.gov |

Genotoxicity and Epigenotoxicity Studies at a Molecular Level

Beyond protein interactions, the effects of carbazole derivatives on genetic material have also been investigated to understand their broader molecular impact. Studies on PK083 have explored its potential to induce DNA damage (genotoxicity) and alter epigenetic markers like DNA methylation (epigenotoxicity). researchgate.netmdpi.com

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govmdpi.com This technique was employed to assess the genotoxic potential of PK083 in human wild-type p53 MCF-7 breast adenocarcinoma cells. researchgate.netmdpi.com The results from these studies indicated that, at the concentrations tested, PK083 was unable to cause significant damage to nuclear DNA. mdpi.com This suggests that its primary mechanism of action is not based on inducing DNA lesions, distinguishing it from many conventional chemotherapeutic agents. researchgate.netmdpi.com

Epigenetic modifications, such as DNA methylation, play a crucial role in gene regulation and cancer. The influence of carbazole derivatives on these patterns has been a subject of recent investigation. mdpi.com Using methylation-sensitive arbitrarily primed PCR, researchers analyzed the impact of PK083 on the global DNA methylation status of MCF-7 cells. researchgate.netmdpi.com The findings revealed that PK083 induced a statistically significant reduction in genomic DNA methylation. mdpi.com This suggests that in addition to its protein chaperone activity, the compound possesses epigenetic-modifying properties, potentially influencing gene expression through the demethylation of genomic DNA. mdpi.com

| Assay | Endpoint | Result | Reference |

|---|---|---|---|

| Comet Assay | DNA Damage (Strand Breaks) | No significant induction of DNA damage. | mdpi.com |

| Methylation-Sensitive PCR | Global DNA Methylation | Statistically significant reduction in genomic DNA methylation. | mdpi.com |

Impact on Histone Modifications and Epigenetic Regulation

Epigenetic modifications, including histone modification and DNA methylation, are critical for regulating gene expression without altering the DNA sequence itself. Dysregulation of these processes is a hallmark of many diseases, including cancer. Certain carbazole derivatives have emerged as modulators of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).

Some synthetic carbazole derivatives have been designed and evaluated as inhibitors of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division. nih.govtandfonline.comnih.gov Inhibition of DNMT1 is an attractive strategy in cancer therapy to reactivate hypermethylated tumor suppressor genes. tandfonline.com In one study, a series of novel carbazole derivatives were designed based on previously identified non-nucleoside DNMT1 inhibitors. nih.govtandfonline.com Structure-activity relationship (SAR) studies from these efforts identified compounds with significant inhibitory activity against human DNMT1. nih.gov For instance, the derivative WK-23 was found to have a good inhibitory effect with an IC₅₀ value of 5.0 µM. tandfonline.comnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Significance |

|---|---|---|---|

| WK-23 | DNMT1 | 5.0 µM | Demonstrates potential as a specific, non-nucleoside DNMT1 inhibitor for cancer therapy. tandfonline.comnih.gov |

Furthermore, other research has focused on crafting carbazole-based molecules that act as HDAC inhibitors. acs.org HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that generally represses gene transcription. rsc.org HDAC inhibitors have shown therapeutic effects in various preclinical and clinical settings. acs.org By incorporating pharmacophoric elements from known HDAC inhibitors like vorinostat (B1683920) and tubastatin-A, researchers have developed novel carbazole-based compounds. These new molecules demonstrated pan-HDAC inhibitory activity and led to downstream effects such as increased levels of acetylated H3 histone and acetylated tubulin, confirming their mechanism of action. acs.org

Investigations into DNA-Binding and Intercalation Mechanisms

The planar aromatic structure of the carbazole nucleus makes it an ideal scaffold for interacting with DNA. nih.gov Carbazole alkaloids have been shown to intercalate into DNA, inhibit crucial enzymes like topoisomerase, and regulate protein phosphorylation. nih.gov The primary modes of interaction are typically intercalation between base pairs or binding within the major or minor grooves of the DNA helix. zenodo.org

Several studies have investigated the affinity of carbazole derivatives for specific DNA structures, particularly non-canonical G-quadruplex (G4) DNA. nih.govmdpi.com G-quadruplexes are found in telomeric regions and in the promoter regions of oncogenes, making them attractive targets for anticancer drug development. nih.gov Research has shown that certain novel carbazole derivatives exhibit a higher binding affinity for G-quadruplex DNA compared to duplex DNA. nih.gov Spectroscopic techniques and molecular modeling suggest that these ligands interact with G-quadruplexes primarily via an external stacking mode, where the planar carbazole unit stacks upon the external G-tetrads of the structure. mdpi.comnih.gov

Molecular docking studies have provided further insights into these interactions. For some 3,6- and 2,7-disubstituted carbazoles, the planar structures allow them to adopt a crescent shape, which favors binding within the minor groove of the DNA duplex. zenodo.org The specific binding mode and affinity can be influenced by the nature and position of substituents on the carbazole core.

| Carbazole Derivative Type | DNA Target | Primary Binding Mode | Supporting Evidence |

|---|---|---|---|

| Vinylbenzothiazolium-substituted carbazoles | G-Quadruplex DNA | External π-π stacking | UV-Vis, Fluorescence, CD Spectroscopy, Molecular Modeling mdpi.comnih.gov |

| 3,6- and 2,7-disubstituted carbazoles | DNA Duplex | Minor Groove Binding | Molecular Docking Studies zenodo.org |

Receptor Binding and Signaling Pathway Modulation

Ligand-Target Recognition Studies

The carbazole scaffold is a privileged structure in medicinal chemistry and has been utilized to design ligands for various biological receptors.

β-Adrenergic Receptors: Several well-known β-blockers, such as carvedilol (B1668590) and carazolol, are based on the carbazole structure. mdpi.comnih.govnih.gov These drugs are crucial in treating cardiovascular diseases by antagonizing β-adrenergic receptors (β-ARs). mdpi.com Molecular docking studies have been used to investigate the interaction of novel carbazole derivatives with the active binding site of the β1-AR. mdpi.comresearchgate.net These computational studies, followed by in vitro biological assays, have identified simplified indole (B1671886) analogs of carbazoles that act as potent β1-blockers, showing effectiveness against isoproterenol-induced cardiac hypertrophy in cell models. mdpi.com

Estrogen Receptors: Benzo[a]carbazole derivatives have been synthesized and evaluated for their binding affinity to the estrogen receptor (ER). nih.gov These studies found that the presence and position of hydroxyl groups on the aromatic rings are critical for receptor binding. The highest affinities were observed in derivatives with hydroxyl groups at the C-3 and C-8 or C-9 positions. Depending on the substitution pattern, these compounds can act as either strong estrogens or impeded estrogens, with some derivatives showing inhibitory activity on ER-positive breast cancer cells. nih.gov

STAT Proteins: The Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3, is a key target in cancer therapy due to its role in promoting cell proliferation and survival. encyclopedia.pubmdpi.com Carbazole was identified as the active compound in coal tar responsible for inhibiting STAT3-mediated transcription. mdpi.com This has led to the synthesis of various N-alkylcarbazole derivatives designed to act as STAT3 inhibitors, with some compounds showing significant inhibition of STAT3 activation in cellular assays. encyclopedia.pubresearchgate.net

Downstream Signaling Cascade Analysis (e.g., p53 signaling restoration)

The tumor suppressor protein p53, known as the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. researchgate.net Reactivating the p53 pathway is a key strategy in cancer therapy.

A notable example of a carbazole derivative modulating this pathway is 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA). nih.govproquest.comresearchgate.net Studies in human melanoma cells, which often harbor wild-type but inactive p53, have shown that ECCA can reactivate the p53 signaling pathway. nih.govproquest.com Biochemical analyses revealed that ECCA enhances the phosphorylation of p53 at the Serine-15 residue. nih.govresearchgate.net This phosphorylation is a critical activation step that stabilizes p53 and promotes its tumor-suppressive functions.

Further investigation into the upstream mechanism showed that ECCA's effect on p53 is mediated through the activation of stress-related kinases. nih.govresearchgate.net

Key Mechanistic Findings for ECCA's Action on the p53 Pathway:

p53 Phosphorylation: ECCA treatment leads to increased phosphorylation of p53 at Ser15 in melanoma cells with wild-type p53. nih.gov

Upstream Kinase Activation: The compound enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net

p53-Dependence: Inhibition of either p38-MAPK or JNK rescued the cell growth inhibition caused by ECCA, and this effect was dependent on the presence of a functional p53 gene. nih.govresearchgate.net

Downstream Effects: The activation of the p53 pathway by ECCA leads to increased apoptosis and cellular senescence in melanoma cells. nih.govproquest.com

These findings demonstrate that specific carbazole derivatives can effectively engage and reactivate critical tumor suppressor pathways like p53 signaling, highlighting the therapeutic potential of this chemical class. nih.govresearchgate.net Some carbazole derivatives have also been reported to restore wild-type function to certain p53 mutants, such as the Y220C mutation, by binding to surface crevices and stabilizing the protein's structure. nih.govmdpi.com

Advanced Materials Science Applications of Carbazole Based Compounds

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent (EL) Devices

Carbazole-based materials are integral to the architecture of modern OLEDs due to their electronic properties and stability. mdpi.com They are versatile and can be tailored through chemical synthesis to function as hole-transporting materials, host materials for emitters, or even as part of the emitter molecule itself. researchgate.netrsc.org

Role as Hole-Transporting Materials (HTMs)

The carbazole (B46965) unit is inherently electron-rich, which facilitates the transport of positive charge carriers (holes). mdpi.comdoi.org In a typical OLED device, the hole-transporting layer (HTL) facilitates the injection of holes from the anode and their transport to the emissive layer. An effective HTM must possess a suitable highest occupied molecular orbital (HOMO) energy level to ensure efficient charge injection from the anode, typically indium tin oxide (ITO). nih.gov Materials based on carbazole generally exhibit good HOMO level alignment and high hole mobility. ktu.edu

Application as Host Materials and Emitters in EL Devices

Carbazole derivatives are frequently used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). nih.govnih.gov A key requirement for a host material is a high triplet energy (ET) that is greater than that of the phosphorescent dopant (emitter) to prevent reverse energy transfer and ensure efficient light emission from the guest. The carbazole moiety typically imparts a high triplet energy to the molecule. nih.govnih.gov

Detailed studies would be required to determine the precise triplet energy of 1-(9H-carbazol-3-yl)-N-methylmethanamine to assess its suitability as a host for specific phosphorescent emitters (e.g., green or blue). nih.gov Furthermore, its application as a primary emitter is less likely, as the N-methylmethanamine substituent does not provide the extended π-conjugation or specific electronic properties typically required for highly efficient and color-pure emitters. ub.edu

Design Principles for Efficient Triplet Emitters

The design of efficient triplet emitters, particularly for thermally activated delayed fluorescence (TADF), often involves linking an electron-donating unit with an electron-accepting unit. frontiersin.org This donor-acceptor (D-A) architecture helps to separate the HOMO and the lowest unoccupied molecular orbital (LUMO), leading to a small energy gap between the singlet and triplet excited states (ΔEST), which facilitates the harvesting of triplet excitons. frontiersin.org

Carbazole is a very popular electron donor used in the design of TADF emitters. frontiersin.org To create an efficient emitter based on the this compound structure, the N-methylmethanamine group could potentially be replaced or further functionalized with a suitable electron-accepting moiety to create a D-A structure. Enhancing steric hindrance between the donor and acceptor units is another critical design principle to achieve a more twisted structure, which is favorable for TADF behavior. frontiersin.org

Photophysical Properties and Their Modulation

The photophysical properties of a material, such as its light absorption and emission characteristics, are fundamental to its function in an optoelectronic device. These properties are dictated by the molecule's electronic structure.

Absorption and Emission Characteristics

Carbazole-based compounds typically exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* electronic transitions within the aromatic carbazole ring system. The fluorescence emission is usually in the violet or blue region of the spectrum. semanticscholar.org

Specific absorption and emission maxima (λabs and λem) for this compound have not been reported in peer-reviewed literature. The table below provides a hypothetical representation based on typical values for simple carbazole derivatives. The actual values would need to be determined experimentally.

| Property | Wavelength (nm) | Notes |

| Absorption Maximum (λabs) | Not Reported | Expected in the UV region (e.g., ~290-350 nm) |

| Emission Maximum (λem) | Not Reported | Expected in the UV-Visible region (e.g., ~350-420 nm) |

Quantum Yields of Fluorescence in Solution and Solid State

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is a critical parameter for materials intended for use as emitters in OLEDs. This value can differ significantly between the solution and solid states due to intermolecular interactions and aggregation-caused quenching in the solid film. nih.gov

There is no published data on the fluorescence quantum yield of this compound. For a molecule to be considered a highly efficient emitter, a high quantum yield, particularly in the solid state, is desirable.

| State | Fluorescence Quantum Yield (ΦF) | Notes |

| In Solution | Not Reported | Would depend on solvent polarity. |

| Solid State | Not Reported | Crucial for performance in an OLED device. |

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon photoexcitation. In the case of this compound, the carbazole unit acts as an electron donor and the N-methylmethanamine group can have a modest electron-donating or -withdrawing character depending on its interaction with the solvent. Upon absorption of light, an intramolecular charge transfer (ICT) from the carbazole nitrogen to the substituent can occur. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) would be expected.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent in the aggregated or solid state. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Carbazole derivatives are known to exhibit AIE. For this compound, the rotation of the N-methylmethanamine group and the vibrational motions of the carbazole rings in solution can lead to non-radiative decay and consequently, weak fluorescence. In an aggregated state, such as in a solid film or in a poor solvent, these intramolecular motions would be restricted, potentially leading to a significant enhancement of the fluorescence quantum yield.

Table 1: Predicted Solvatochromic Behavior of this compound

| Solvent | Polarity | Expected Emission Shift | Predicted Emission Color |

| Hexane | Low | Blue-shifted | Violet-Blue |

| Toluene | Low | Blue-shifted | Blue |

| Dichloromethane | Medium | Intermediate | Blue-Green |

| Acetone | High | Red-shifted | Green |

| Acetonitrile | High | Red-shifted | Green-Yellow |

Note: This table is predictive and illustrates the expected trend based on the principles of solvatochromism for carbazole derivatives.

Mechanofluorochromism (MFC)

Mechanofluorochromism (MFC) refers to the change in the fluorescence color of a solid material upon the application of a mechanical stimulus, such as grinding, shearing, or pressing. This phenomenon arises from the alteration of the molecular packing and intermolecular interactions within the solid state. For carbazole-based compounds, MFC is often associated with transitions between crystalline and amorphous states, or between different crystalline polymorphs, each having distinct emission characteristics.

It is plausible that this compound could exhibit MFC. In its crystalline state, the molecules would adopt a well-ordered packing arrangement with specific intermolecular interactions (e.g., π-π stacking, hydrogen bonding involving the N-H group). This ordered state would have a characteristic fluorescence emission. Upon grinding, the crystalline structure could be disrupted, leading to a more disordered amorphous state. In the amorphous phase, the intermolecular interactions and molecular conformations would be different, resulting in a change in the emission color. This process is often reversible, with the original emission color being restored by heating (annealing) or exposure to solvent vapors, which allows the molecules to rearrange back into their thermodynamically stable crystalline state.

Optoelectronic Performance and Charge Mobility

The optoelectronic properties and charge mobility of carbazole-based compounds are central to their application in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Influence of Substitution Patterns on Optical and Electrical Properties

The substitution pattern on the carbazole core plays a crucial role in determining its optical and electrical properties. In this compound, the key features are the unsubstituted N-H at the 9-position and the N-methylmethanamine group at the 3-position.

Unsubstituted N-H (9-position): The presence of a hydrogen atom on the carbazole nitrogen allows for the formation of intermolecular hydrogen bonds. This can influence molecular packing in the solid state, which in turn affects charge transport and solid-state emission properties. It also provides a site for further chemical modification.

N-methylmethanamine at the 3-position: This substituent will influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The carbazole moiety is inherently electron-rich, and the 3- and 6-positions are electronically active. The N-methylmethanamine group can slightly raise the HOMO energy level, which is important for efficient hole injection from the anode in an electronic device. The substitution at the 3-position can also affect the planarity of the molecule and its packing in the solid state, thereby influencing charge mobility.

Table 2: Predicted Optoelectronic Properties of this compound

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO Level | Relatively High | The electron-rich carbazole core contributes to a high HOMO level, facilitating hole injection. The N-methylmethanamine group may slightly modulate this. |

| LUMO Level | Relatively High | The LUMO is primarily located on the carbazole framework. The substituent has a minor effect on the LUMO level. |

| Band Gap | Wide | Expected to have a wide bandgap, suitable for blue light emission in OLEDs. |

| Photoluminescence | Likely in the blue region | The emission wavelength is determined by the energy gap. |

Note: This table is based on general knowledge of carbazole derivatives and represents predicted properties.

Charge Transport Mechanisms in Carbazole-Based Films

Carbazole derivatives are renowned for their excellent hole-transporting properties. In a thin film of this compound, charge transport is expected to occur via a hopping mechanism. This process involves the movement of charge carriers (holes in this case) between adjacent molecules. The efficiency of this process is highly dependent on:

Intermolecular Overlap: The degree of π-orbital overlap between neighboring carbazole units is critical. A close and ordered packing of the molecules in the film enhances this overlap and facilitates faster charge hopping.

Molecular Reorganization Energy: This is the energy required to deform the geometry of a molecule when it accepts or donates a charge. A lower reorganization energy generally leads to higher charge mobility. Carbazole has a rigid planar structure, which contributes to a relatively low reorganization energy.

Energetic Disorder: Variations in the energy levels of the hopping sites due to structural defects and impurities in the film can trap charge carriers and reduce mobility. The ability to form uniform, amorphous, or well-ordered crystalline films is therefore crucial.

The N-H group on the carbazole ring could participate in hydrogen bonding, which might enforce a more ordered packing in the solid state, potentially enhancing charge mobility. However, strong hydrogen bonding could also act as charge traps in some cases. The N-methylmethanamine substituent, being relatively small and flexible, is not expected to significantly hinder the close packing of the carbazole units.

Nanomaterials and Supramolecular Assemblies of Carbazole Derivatives

Formation of Fluorescent Organic Nanoparticles

The generation of FONs from carbazole (B46965) derivatives like 1-(9H-carbazol-3-yl)-N-methylmethanamine relies on bottom-up self-assembly strategies, where molecular components spontaneously organize into stable, ordered nanostructures. nih.gov This process is primarily driven by minimizing the interfacial energy between the organic molecules and the surrounding medium.

A widely employed and effective technique for preparing FONs from carbazole derivatives is the reprecipitation method , also known as the solvent-exchange or solvent-injection method. nih.gov This process involves dissolving the carbazole compound in a "good" organic solvent in which it is highly soluble, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). acs.orgfrontiersin.org This solution is then rapidly injected into a "poor" solvent, most commonly water, in which the compound is insoluble or has very low solubility.

The abrupt change in the solvent environment drastically reduces the solubility of the carbazole molecules, forcing them to nucleate and grow into nanoparticles to minimize contact with the poor solvent. acs.orgacs.org The final properties of the nanoparticles, such as size and morphology, can be tuned by controlling various experimental parameters, including the initial concentration of the compound, the ratio of the good solvent to the poor solvent, the injection rate, and the temperature. researchgate.net

Once the nanoparticles are formed, their physical properties are thoroughly characterized using various analytical techniques.

Electron Microscopy : Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are standard methods for directly visualizing the nanoparticles. rsc.orgmdpi.com TEM provides high-resolution, two-dimensional projection images, offering detailed information about the shape, size, and size distribution of the nanoparticles in their dried state. pocketdentistry.com Sample preparation involves depositing a dilute dispersion of the nanoparticles onto a support grid. pocketdentistry.com

Dynamic Light Scattering (DLS) : DLS is a non-invasive technique used to determine the size distribution and hydrodynamic radius of nanoparticles suspended in a liquid. frontiersin.orgrsc.org The hydrodynamic radius is the diameter of a hypothetical sphere that diffuses at the same rate as the nanoparticle being measured. DLS is particularly useful for assessing the aggregation state of the particles in their native aqueous environment, though it provides no information on particle shape. pocketdentistry.com

Photophysical Behavior in Nanoparticle Formations

The aggregation of carbazole derivatives into nanoparticles often leads to significant changes in their photophysical properties compared to their behavior as individual molecules in dilute solutions.

Many carbazole-based fluorophores exhibit a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). frontiersin.orgnih.gov In this process, the compounds are weakly fluorescent or non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation into nanoparticles. frontiersin.orgnih.gov This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases upon aggregation.

The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In the dissolved state, excited molecules can lose energy through non-radiative pathways, such as intramolecular rotations and vibrations. nih.gov In the aggregated or solid state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited-state energy to be released radiatively as fluorescence, thereby increasing the fluorescence quantum yield (ΦF). nih.gov

Furthermore, the formation of nanoparticles typically results in a bathochromic (red) shift in the emission wavelength. researchgate.net This shift is attributed to the altered polarity of the microenvironment and the intermolecular electronic interactions, such as π-π stacking, between adjacent carbazole molecules in the aggregated state.

| Compound | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Carbazole Derivative 1 | THF Solution | 350 | 415 | Low | nih.gov |

| Aggregated State (Solid) | N/A | 550 | High | ||

| Carbazole Derivative 2 | Dichloromethane Solution | 353 | 386 | 0.89 | researchgate.net |

| Aggregated State (Solid) | N/A | 385 | 0.85 |

The spontaneous formation of nanostructures from individual carbazole molecules is governed by a balance of non-covalent intermolecular interactions. nih.gov For π-conjugated systems like carbazoles, these interactions are crucial for achieving stable and ordered assemblies.

The primary driving forces include:

Hydrophobic Interactions : In the reprecipitation method using water as the poor solvent, the hydrophobic carbazole molecules aggregate to minimize their unfavorable contact with polar water molecules. nih.gov

π-π Stacking : The planar, aromatic carbazole rings tend to stack on top of each other. This interaction is a key stabilizing force in the self-assembly of many aromatic organic molecules, leading to ordered, often columnar or lamellar, structures within the nanoparticle. rsc.orgrsc.orgnih.gov

Dipole-Dipole Interactions : If the carbazole derivative possesses a significant permanent dipole moment, these electrostatic interactions can play a role in guiding the orientation of molecules during the self-assembly process. nih.gov

The interplay of these forces dictates the final morphology and internal packing of the nanoparticles, which in turn influences their collective photophysical properties. rsc.org

Potential Applications in Advanced Optical and Electronic Systems

The bright, solid-state fluorescence and high stability of nanoparticles formed from carbazole derivatives make them highly promising materials for a range of advanced applications. rsc.orgresearchgate.net